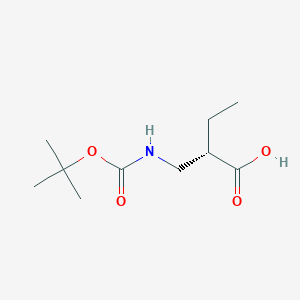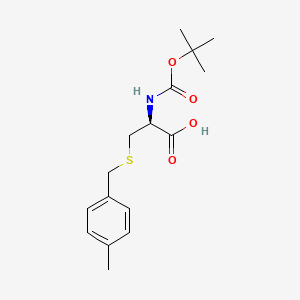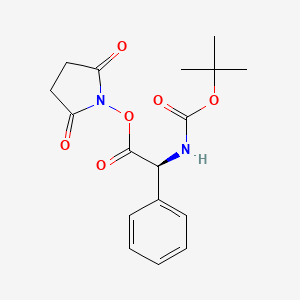
Boc-D-Lys(Boc)-OH DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine, also known as N-tert-butoxycarbonyl-D-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the assembly of peptide chains. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which protect the amino and carboxyl groups of lysine, respectively.
Aplicaciones Científicas De Investigación
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .
Mode of Action
The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .
Result of Action
The primary result of the action of this compound is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the amino and carboxyl groups of D-lysine. The process begins with the dissolution of D-lysine in water at 0°C, followed by the addition of sodium bicarbonate and di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred for 12 hours at room temperature, after which an additional amount of di-tert-butyl dicarbonate is added and stirred for another 12 hours. The final product is obtained by acidifying the aqueous layer, extracting with dichloromethane, and drying over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the protection steps and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of Boc groups using reagents such as trifluoroacetic acid or oxalyl chloride in methanol.
Substitution Reactions: The replacement of protective groups with other functional groups to facilitate further chemical modifications.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the deprotection of Boc groups under acidic conditions.
Oxalyl Chloride: Employed for mild deprotection of Boc groups at room temperature.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, which can be further utilized in peptide synthesis and other biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl-L-lysine: A similar compound with the L-isomer of lysine.
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: Another derivative used in peptide synthesis.
Uniqueness
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine is unique due to its D-isomer configuration, which provides distinct stereochemical properties compared to its L-isomer counterparts. This uniqueness makes it valuable in the synthesis of peptides with specific stereochemical requirements.
Propiedades
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHJTYAMCGERD-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204190-67-0 |
Source


|
| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

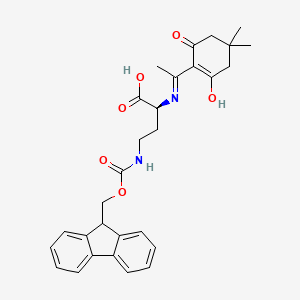
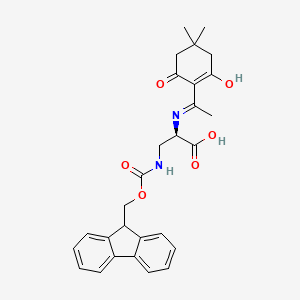
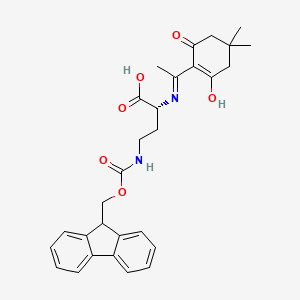
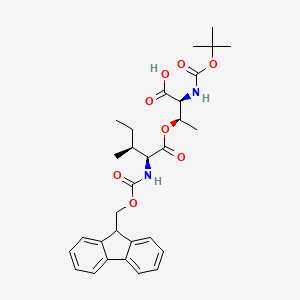
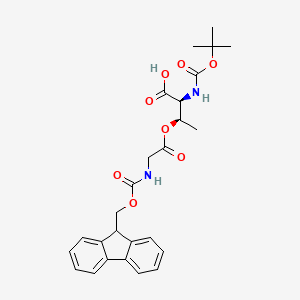
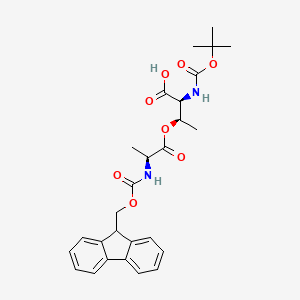

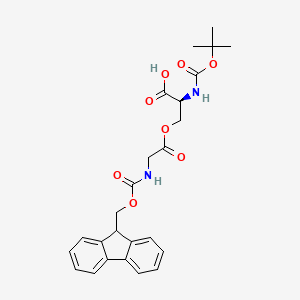
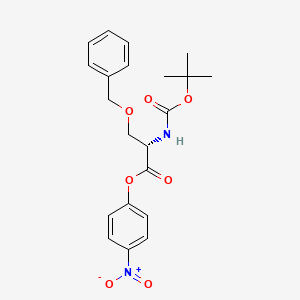
![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)
